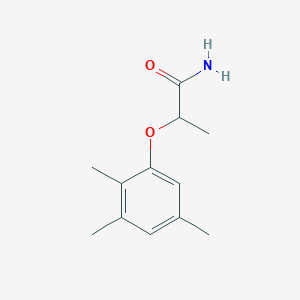

2-(2,3,5-trimethylphenoxy)propanamide

Description

2-(2,3,5-Trimethylphenoxy)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2,3,5-trimethylphenoxy group. This compound belongs to a broader class of phenoxyalkyl derivatives, where substituent patterns critically influence biological activity and molecular interactions .

Properties

IUPAC Name |

2-(2,3,5-trimethylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-5-8(2)9(3)11(6-7)15-10(4)12(13)14/h5-6,10H,1-4H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKWBJBFBYMUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(C)C(=O)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide

- Structure: Features a 4-chloro-3,5-dimethylphenoxy group and bis-furylmethyl substitutions on the amide nitrogen.

- Key Data :

- Molecular formula: C19H21ClN2O4

- Molecular weight: 376.84 g/mol

- CAS RN: 874191-31-8

- Differentiation: The chloro and furylmethyl groups enhance steric bulk and electronic effects compared to the simpler 2,3,5-trimethylphenoxy substitution. These modifications likely alter lipophilicity (Log P) and receptor binding profiles .

2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide

- Structure : Includes a phenylethylamine substituent on the amide nitrogen.

- Key Data: Molecular formula: C19H22ClNO2 Molecular weight: 331.84 g/mol

Aminoalkanol Derivatives with 2,3,5-Trimethylphenoxy Groups

Several aminoalkanol derivatives sharing the 2,3,5-trimethylphenoxy motif demonstrate notable pharmacological activity (Table 1):

Table 1: Comparative Analysis of Selected 2,3,5-Trimethylphenoxy Aminoalkanols

Key Observations :

- Stereochemical Impact : The R-enantiomer of compound XIII showed superior anticonvulsant efficacy (75% MES protection) compared to its racemic counterpart (60%), highlighting the role of chirality in activity .

- Backbone Flexibility: Cyclohexanol derivatives (e.g., XVI) exhibited higher melting points and moderate activity, suggesting rigid structures may compromise bioavailability .

Phthalonitrile Derivatives

4-(2,3,5-Trimethylphenoxy)phthalonitrile

- Synthesis: Achieved via nucleophilic displacement of 4-nitrophthalonitrile with 2,3,5-trimethylphenol (73.51% yield) .

- Differentiation: The phthalonitrile backbone diverges from propanamide/aminoalkanol structures but retains the 2,3,5-trimethylphenoxy group, emphasizing its versatility in synthetic chemistry .

Structural and Functional Insights

- Substituent Position Sensitivity: Compounds with 2,3,5-trimethylphenoxy groups consistently outperformed 2,5-dimethylphenoxy analogs in anticonvulsant assays, likely due to enhanced hydrophobic interactions and steric shielding of the oxygen atom .

- Log P Trends: Aminoalkanol derivatives (Log P ~1.5–2.0) generally exhibit lower lipophilicity than propanamide analogs (estimated Log P >3.0 for furylmethyl/phenylethyl derivatives), impacting blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.